An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-5-methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-5-methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including the analysis of substituent chemical shifts (SCS) on the parent[1][2][3]triazolo[1,5-a]pyridine scaffold and related pyridine derivatives. This predictive approach is a common and valuable tool in chemical research for the characterization of new chemical entities.
The[1][2][3]triazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] Accurate structural elucidation via NMR is paramount for the development of new therapeutics based on this privileged heterocycle.
Molecular Structure and Atom Numbering
The structure of 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine with the standard IUPAC numbering is presented below. This numbering system is used for the assignment of all NMR signals discussed in this guide.
Figure 1: Molecular structure and atom numbering of 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Predicted 1H NMR Spectral Data
The predicted 1H NMR chemical shifts for 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine are based on the analysis of substituent effects on the parent[1][2][3]triazolo[1,5-a]pyridine ring system and related pyridines. The electron-withdrawing nature of the chloro group at the 2-position is expected to deshield adjacent protons, while the electron-donating methyl group at the 5-position will cause a shielding effect on nearby protons.
The predicted 1H NMR data in CDCl3 are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.5 - 7.7 | d | J6,7 = ~7.0 |
| H-7 | ~6.9 - 7.1 | dd | J7,6 = ~7.0, J7,8 = ~9.0 |
| H-8 | ~8.4 - 8.6 | d | J8,7 = ~9.0 |
| CH3 | ~2.4 - 2.6 | s | - |
Rationale for Predicted 1H Chemical Shifts:
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H-8: This proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the electron-withdrawing triazole ring and the bridgehead nitrogen (N-4).
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H-6 and H-7: The chemical shifts of these protons are influenced by both the fused triazole ring and the substituents. The methyl group at C-5 is expected to have a more pronounced shielding effect on H-6 compared to H-7.
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Methyl Protons: The methyl group at C-5 is predicted to have a chemical shift in the typical range for an aromatic methyl group.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts are derived from an analysis of the parent heterocycle and the known effects of chloro and methyl substituents on aromatic and heteroaromatic rings. The chloro-substituted carbon (C-2) is expected to be significantly downfield, while the carbons of the pyridine ring will also show shifts dependent on their position relative to the substituents and the fused triazole ring.
The predicted 13C NMR data in CDCl3 are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-5 | ~140 - 145 |
| C-6 | ~115 - 120 |
| C-7 | ~118 - 123 |
| C-8 | ~128 - 133 |
| C-8a | ~148 - 153 |
| CH3 | ~18 - 22 |
Rationale for Predicted 13C Chemical Shifts:
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C-2 and C-8a: These carbons, part of the triazole ring and the fusion, are expected at low field due to the presence of multiple nitrogen atoms. The direct attachment of the electronegative chlorine atom will further deshield C-2.
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C-5: This carbon is substituted with a methyl group and is part of the pyridine ring adjacent to the ring fusion, leading to a downfield shift.
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C-6, C-7, and C-8: The chemical shifts of these carbons are influenced by the overall electron distribution in the bicyclic system. The electron-donating methyl group at C-5 will shield C-6, while the electron-withdrawing nature of the triazole ring will influence all pyridine carbons.
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Methyl Carbon: The methyl carbon is expected in the typical aliphatic region.
Proposed Experimental Protocol: Synthesis and NMR Analysis
A plausible and efficient synthesis of 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine can be envisioned starting from the commercially available 2-amino-5-methylpyridine. The proposed synthetic workflow is outlined below.
Figure 2: Proposed synthetic workflow for 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Step-by-Step Methodology:
Part 1: Synthesis of 2-Chloro-5-methylpyridine
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Diazotization: Dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
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Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
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Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-chloro-5-methylpyridine.[1]
Part 2: Synthesis of 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine
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Hydrazinolysis: Reflux a mixture of 2-chloro-5-methylpyridine and hydrazine hydrate in a suitable solvent (e.g., ethanol or pyridine) for several hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-hydrazino-5-methylpyridine can often be used in the next step without further purification.
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Cyclization: Reflux the crude 2-hydrazino-5-methylpyridine with an excess of formic acid or a formic acid equivalent (e.g., triethyl orthoformate with a catalytic amount of acid) for several hours.
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Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the final product by recrystallization or column chromatography.
NMR Sample Preparation and Acquisition:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 16-32 scans should be sufficient for a good signal-to-noise ratio.
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13C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A 30-45° pulse width and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
Conclusion
This technical guide provides a comprehensive overview of the predicted 1H and 13C NMR spectral data for 2-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, a compound of interest for researchers in drug discovery and development. The predicted chemical shifts, based on a thorough analysis of substituent effects on related heterocyclic systems, offer a valuable starting point for the structural confirmation of this molecule upon its synthesis. The detailed synthetic protocol and NMR acquisition parameters provided herein are intended to facilitate the practical preparation and characterization of this novel compound.
References
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